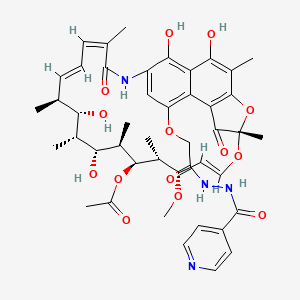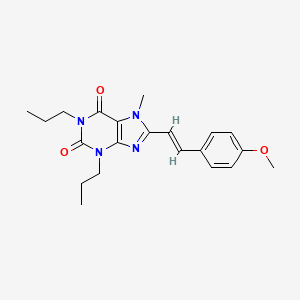
1,3,4-Thiadiazole-3(2H)-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-5-(1-methylethyl)-2-(((4-methylphenyl)sulfonyl)imino)-, ion(1-), potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole-3(2H)-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-5-(1-methylethyl)-2-(((4-methylphenyl)sulfonyl)imino)-, ion(1-), potassium is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring, acetamide linkage, and the incorporation of various functional groups. Common reagents used in these reactions may include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used to study the mechanisms of these activities and develop new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological effect. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,3,4-Thiadiazole derivatives
- Acetamide derivatives
- Sulfonyl imino compounds
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications.
特性
CAS番号 |
94199-47-0 |
|---|---|
分子式 |
C45H59ClKN5O6S2 |
分子量 |
904.7 g/mol |
IUPAC名 |
potassium;N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-[(2Z)-2-(4-methylphenyl)sulfonylimino-5-propan-2-yl-1,3,4-thiadiazol-3-yl]-3-oxopentanamide |
InChI |
InChI=1S/C45H59ClN5O6S2.K/c1-13-44(9,10)30-19-24-36(33(26-30)45(11,12)14-2)57-25-15-16-37(52)47-31-20-23-34(46)35(27-31)48-40(54)38(39(53)43(6,7)8)51-42(58-41(49-51)28(3)4)50-59(55,56)32-21-17-29(5)18-22-32;/h17-24,26-28H,13-16,25H2,1-12H3,(H,47,52)(H,48,54);/q-1;+1/b50-42-; |
InChIキー |
CHNFGGOKYDDEOH-ONTUSIFWSA-N |
異性体SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)[C-](C(=O)C(C)(C)C)N3/C(=N/S(=O)(=O)C4=CC=C(C=C4)C)/SC(=N3)C(C)C)C(C)(C)CC.[K+] |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)[C-](C(=O)C(C)(C)C)N3C(=NS(=O)(=O)C4=CC=C(C=C4)C)SC(=N3)C(C)C)C(C)(C)CC.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
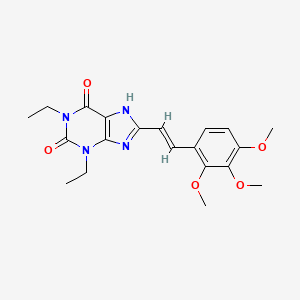
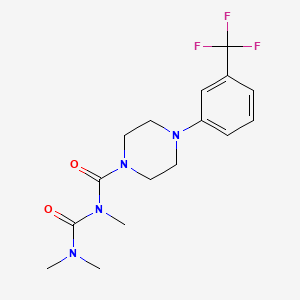


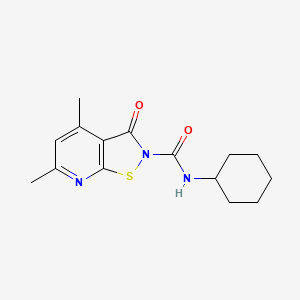
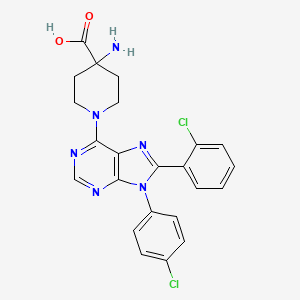
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)

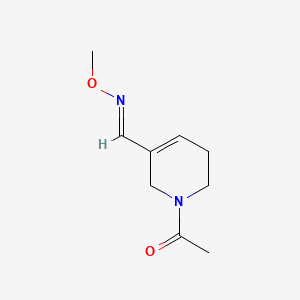
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
